molecular formula C7H8BFO2 B12841600 (3-(Fluoromethyl)phenyl)boronic acid

(3-(Fluoromethyl)phenyl)boronic acid

Cat. No.: B12841600
M. Wt: 153.95 g/mol
InChI Key: JZJPEWGAGDJECS-UHFFFAOYSA-N
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Description

(3-(Fluoromethyl)phenyl)boronic acid is an organoboron compound that features a boronic acid group attached to a phenyl ring substituted with a fluoromethyl group. This compound is of significant interest in organic synthesis, particularly in the context of Suzuki-Miyaura cross-coupling reactions, which are widely used for forming carbon-carbon bonds in the synthesis of complex organic molecules .

Preparation Methods

Synthetic Routes and Reaction Conditions: The primary method for synthesizing (3-(Fluoromethyl)phenyl)boronic acid involves the electrophilic trapping of an organometallic reagent with a boric ester, such as trimethyl borate (B(OMe)3). This reaction is typically performed at low temperatures to prevent over-alkylation, which could lead to the formation of borinic esters instead of boronic acids .

Industrial Production Methods: Industrial production of boronic acids generally follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of automated systems and continuous flow reactors can enhance efficiency and scalability .

Mechanism of Action

Properties

Molecular Formula

C7H8BFO2

Molecular Weight

153.95 g/mol

IUPAC Name

[3-(fluoromethyl)phenyl]boronic acid

InChI

InChI=1S/C7H8BFO2/c9-5-6-2-1-3-7(4-6)8(10)11/h1-4,10-11H,5H2

InChI Key

JZJPEWGAGDJECS-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC(=CC=C1)CF)(O)O

Origin of Product

United States

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